molecular formula C15H11NO2 B4932702 (4-Cyanophenyl)methyl benzoate

(4-Cyanophenyl)methyl benzoate

Cat. No.: B4932702
M. Wt: 237.25 g/mol
InChI Key: NLLRGSOJQLUKFM-UHFFFAOYSA-N
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Description

Significance of Ester Functionality in Organic Synthesis and Materials Science

Esters are a cornerstone of organic chemistry, defined by the presence of a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. solubilityofthings.comnumberanalytics.com This functional group is not only prevalent in nature, contributing to the characteristic scents of fruits and flowers, but it is also a vital component in a vast array of synthetic materials. wikipedia.orgreagent.co.uk In organic synthesis, esters serve as versatile intermediates, participating in a wide range of reactions such as hydrolysis, transesterification, and Claisen condensation, which are fundamental for building more complex molecules. solubilityofthings.comnumberanalytics.com

The utility of esters extends significantly into materials science. Polyesters, for instance, are a major class of polymers with widespread applications, from clothing fibers to plastic bottles. wikipedia.org The ester bond is also integral to the structure of many biologically important molecules, including lipids. solubilityofthings.com Furthermore, esters are employed as solvents, plasticizers, and have found use in the fragrance and flavor industries. wikipedia.orgreagent.co.uk Their physical properties, such as being more volatile than carboxylic acids of similar molecular weight, are a direct consequence of their structure, as they can act as hydrogen-bond acceptors but not donors. wikipedia.org

Role of Cyano Groups in Modulating Molecular Properties and Reactivity

The cyano group (–C≡N) is a powerful modulator of a molecule's electronic and physical properties. Its strong electron-withdrawing nature significantly influences a molecule's acidity, reactivity, and electronic absorption spectra. ontosight.airsc.org This effect is crucial in various fields, including the development of materials with specific optical and electronic properties. rsc.org For example, the incorporation of cyano groups can lead to red-shifted light absorption and enhanced charge mobility in organic semiconductors. rsc.org

In medicinal chemistry, the cyano group is present in over 60 approved small-molecule drugs. nih.gov It can participate in various noncovalent interactions, including hydrogen bonding, which is critical for a drug's binding to its biological target. ontosight.ainih.gov The reactivity of the nitrile group can be fine-tuned by the presence of nearby electron-withdrawing groups, which is a key strategy in designing covalent inhibitors. nih.gov Furthermore, the polarity imparted by the cyano group often leads to higher boiling points and influences the solubility of the compound in different solvents. teachy.app

Contextualizing (4-Cyanophenyl)methyl Benzoate (B1203000) within Aromatic Ester Chemistry

(4-Cyanophenyl)methyl benzoate is an aromatic ester that features both a benzoate ester and a cyanophenyl group. This specific arrangement of functional groups places it within a class of compounds that are of interest for their potential applications in materials science and as intermediates in organic synthesis. The ester component provides a reactive site for various chemical transformations, while the cyanophenyl moiety introduces unique electronic and structural characteristics.

The synthesis of similar cyanophenyl benzoates has been explored through various methods. For instance, a visible-light-induced synthesis of O-aryl esters, including 4-cyanophenyl benzoate, has been achieved through the cross-dehydrogenative coupling of aldehydes with phenols. acs.org This highlights the ongoing research into efficient and novel synthetic routes for this class of compounds. The properties of this compound are influenced by both the ester and the cyano group, making it a subject of interest for studying structure-property relationships in aromatic compounds.

Overview of Current Research Trajectories in Cyanophenyl Ester Chemistry

Current research involving cyanophenyl esters is multifaceted, spanning across materials science, organic synthesis, and medicinal chemistry. A significant area of investigation is their application in liquid crystals. ontosight.ainih.gov The rigid, rod-like structure and the strong dipole moment of the cyano group make many cyanophenyl compounds suitable for forming liquid crystalline phases, which are essential for display technologies. ontosight.ai For example, compounds like 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate are used in liquid crystal mixtures to enhance display performance. ontosight.ai

In synthetic chemistry, cyanophenyl esters are valuable intermediates. The cyano group can be transformed into other functional groups, and the ester linkage can be cleaved or modified, providing pathways to a variety of other complex molecules. Research is also focused on developing new and more efficient catalytic methods for the synthesis of aromatic esters, including "ester dance reactions" that allow for the migration of ester groups around an aromatic ring. waseda.jp Furthermore, the unique electronic properties of cyanophenyl esters make them candidates for investigation in the development of novel organic electronic materials. rsc.org

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H11NO2N/A
Molecular Weight237.25 g/mol N/A
Melting Point90.0–91.8 °C acs.org
AppearanceWhite solid acs.org
SolubilitySoluble in Chloroform, Ethyl Acetate; Insoluble in water chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyanophenyl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-6-8-13(9-7-12)11-18-15(17)14-4-2-1-3-5-14/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRGSOJQLUKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347656
Record name (4-Cyanophenyl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134838-29-2
Record name (4-Cyanophenyl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyanophenyl Methyl Benzoate

Classical Esterification Routes for Aromatic Systems

The formation of (4-Cyanophenyl)methyl benzoate (B1203000) through classical esterification involves the reaction of a carboxylic acid derivative with an alcohol. These methods are foundational in organic synthesis and offer reliable pathways to the target compound.

Direct Condensation Approaches

Direct condensation involves the reaction of benzoic acid with (4-cyanophenyl)methanol. This transformation can be achieved through several distinct methods, often differentiated by the activating agent or catalyst employed.

One of the most fundamental methods is the Fischer-Speier esterification , which utilizes an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction between a carboxylic acid and an alcohol. mdpi.comdntb.gov.ua The reaction is reversible, and thus, often requires the removal of water to drive the equilibrium towards the formation of the ester. While effective, the harsh acidic conditions can be incompatible with sensitive functional groups. rsc.org

To overcome the limitations of strongly acidic conditions, methods utilizing coupling agents have been developed. The Steglich esterification is a mild and efficient technique that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). nih.gov The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it suitable for complex molecules. jove.comwikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction by forming a more reactive acyl-pyridinium intermediate. rsc.org

Another powerful method for synthesizing highly functionalized esters is the Yamaguchi esterification . wikipedia.org This protocol involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. organic-chemistry.orgnih.gov This highly reactive intermediate then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. wikipedia.orgfrontiersin.org The Yamaguchi method is particularly noted for its high yields and effectiveness in the synthesis of sterically hindered esters and macrolactones under mild conditions. nih.govresearchgate.net

Table 1: Comparison of Direct Condensation Methods
MethodReagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Benzoic acid, (4-cyanophenyl)methanol, H₂SO₄ (cat.)Reflux with water removalInexpensive reagentsHarsh acidic conditions, reversible
Steglich Benzoic acid, (4-cyanophenyl)methanol, DCC, DMAP (cat.)Room temperature, aprotic solvent (e.g., DCM)Mild conditions wikipedia.org, high yields, tolerates sensitive groups organic-chemistry.orgUse of toxic carbodiimides frontiersin.org, formation of urea byproduct
Yamaguchi Benzoic acid, (4-cyanophenyl)methanol, 2,4,6-trichlorobenzoyl chloride, DMAPRoom temperature, aprotic solvent (e.g., Toluene)Mild conditions, high yields researchgate.net, effective for hindered substrates wikipedia.orgRequires stoichiometric activating agent

Acyl Halide and Alcohol Coupling Reactions

A highly efficient and common method for ester synthesis is the reaction between an acyl halide and an alcohol. For the synthesis of (4-Cyanophenyl)methyl benzoate, this would involve the coupling of benzoyl chloride with (4-cyanophenyl)methanol. This reaction is typically rapid and high-yielding.

The Einhorn reaction is a relevant named reaction in this category. nih.govosti.gov More generally, the procedure is often conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. This prevents the acid from catalyzing side reactions and ensures the reaction proceeds to completion. The reaction is an example of nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Transesterification Processes with Ester Exchange

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org To synthesize this compound, a simple ester like methyl benzoate could be reacted with (4-cyanophenyl)methanol.

This equilibrium reaction is catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the starting ester is protonated, making it more electrophilic. wikipedia.org Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. masterorganicchemistry.com To achieve a high yield of the desired product, the equilibrium must be shifted. This is typically accomplished by using a large excess of the reactant alcohol or by removing the alcohol byproduct (in this case, methanol) from the reaction mixture, often by distillation. wikipedia.org Studies have shown that transesterification can be a simple and selective process for both aliphatic and aromatic esters using various catalysts. asianpubs.org

Metal-Catalyzed and Transition Metal-Free Coupling Reactions

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions that enable the formation of C-O bonds under conditions and with selectivities not achievable through classical methods.

C-O Bond Formation Strategies

Strategies involving the formation of a carbon-oxygen bond through metal catalysis provide powerful alternatives for ester synthesis. These reactions typically involve the coupling of an aryl halide or pseudohalide with an alcohol or carboxylate.

The Ullmann condensation is a classical copper-promoted reaction for forming C-O bonds. wikipedia.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper to couple an aryl halide with an alcohol or phenol. wikipedia.orgresearchgate.net The reaction can be used to synthesize aryl ethers and, by extension, esters through the coupling of an aryl halide with a carboxylate salt. wikipedia.org Modern variations have improved the methodology with the use of soluble copper catalysts and ligands. wikipedia.orgmdpi.com

A more contemporary and versatile alternative is the Buchwald-Hartwig C-O coupling . This palladium-catalyzed reaction allows for the formation of C-O bonds under much milder conditions than the Ullmann reaction. organic-chemistry.orgwikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or carboxylate and subsequent reductive elimination to form the product and regenerate the catalyst. alfa-chemistry.comjk-sci.com The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction, making it a powerful tool in modern organic synthesis. wikipedia.org While primarily known for C-N bond formation, its application extends to C-O bond formation for synthesizing ethers and esters. organic-chemistry.orgrsc.org

Table 2: Comparison of Metal-Catalyzed C-O Bond Formation Strategies
ReactionMetal CatalystTypical ReactantsConditionsKey Features
Ullmann Condensation Copper (often stoichiometric)Aryl halide + Alcohol/CarboxylateHigh temperatures (>200 °C) wikipedia.org, polar solventsClassic method, requires harsh conditions, activated aryl halides often needed wikipedia.org
Buchwald-Hartwig Coupling Palladium with phosphine ligandsAryl halide/triflate + Alcohol/CarboxylateMilder temperatures (RT to ~100 °C)High functional group tolerance wikipedia.org, broad substrate scope, catalytic metal usage

Cross-Coupling Methodologies for Aromatic Esters

Beyond the direct formation of the ester linkage, cross-coupling reactions offer innovative strategies for constructing the necessary molecular framework. While many modern cross-coupling reactions use aromatic esters as electrophiles in decarbonylative processes, nih.govacs.org several methodologies focus on the formation of the ester bond itself.

A notable advancement is the esterification of carboxylic acids with aryl halides using nickel catalysis combined with paired electrolysis . nih.gov This method avoids the need for chemical oxidants or reductants by using an electrochemical cell. It allows for the formation of aryl esters in good to excellent yields at room temperature, representing a green and efficient approach. nih.gov

Catalytic cross-coupling reactions have become indispensable for forming C-C and C-heteroatom bonds. rsc.org The Suzuki-Miyaura coupling, for example, typically couples organoboron compounds with organic halides. innovations-report.com While not a direct esterification, the principles of transition-metal catalysis are central. In the context of ester synthesis, palladium-catalyzed reactions can be employed to couple aryl halides with carboxylates. These reactions are part of the broader family of cross-coupling transformations that have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. acs.orgwikipedia.org

Oxidative Coupling and Decarboxylative Approaches

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing benzoate esters, these methods can involve the direct coupling of arenes with alcohols or carboxylic acids, often mediated by a metal catalyst and an oxidant. For instance, the reaction of methyl benzoate with a pressurized oxygen-nitrogen mixture at elevated temperatures over a soluble palladium catalyst can afford isomeric dimethyl bibenzoic acid esters researchgate.net. The reactivity and regioselectivity of such processes are influenced by factors like temperature and the electronic properties of the palladium catalyst researchgate.net.

Decarboxylative coupling, on the other hand, involves the removal of a carboxyl group from a carboxylic acid, which then participates in a coupling reaction. This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. While specific examples for the direct synthesis of this compound via these methods are not extensively detailed in the provided search results, the general principles of these reactions are well-established in organic synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being integrated into synthetic methodologies.

Performing reactions in the absence of a solvent or in environmentally benign solvents like water is a key aspect of green chemistry. Solvent-free reactions, often facilitated by grinding or milling techniques, can be highly efficient and minimize waste nih.govchemijournal.com. For example, the synthesis of various heterocyclic compounds has been achieved using grinding methods, offering simple workup and environmental benefits chemijournal.com.

The use of water as a solvent is also highly desirable due to its low cost, non-toxicity, and non-flammability. A novel protocol for the formation of C=N bonds has been developed using water as a co-solvent at room temperature, without the need for any catalysts nih.gov. This method offers high yields, fast reaction times, and simple purification nih.gov. The application of such green protocols to the synthesis of this compound could significantly improve its environmental footprint.

Sustainable Catalytic Systems (e.g., Solid Acid Catalysts)

The synthesis of this compound via esterification can be achieved through environmentally benign methods utilizing solid acid catalysts. These heterogeneous catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including easier separation from the reaction mixture, potential for recyclability, reduced corrosion, and minimization of acidic waste streams. dergipark.org.trnih.gov Research into the use of solid acids for the esterification of benzoic acids with various alcohols provides a strong basis for their application in the synthesis of this compound from 4-cyanobenzyl alcohol and benzoic acid.

A variety of solid acid catalysts have demonstrated efficacy in esterification reactions that are analogous to the synthesis of this compound. These materials possess acidic sites on their surface that facilitate the reaction between a carboxylic acid and an alcohol. nih.govijstr.org

Montmorillonite K10 Clay: Modified Montmorillonite K10 clay, activated with orthophosphoric acid (PMK), has been shown to be an effective solid acid catalyst for the esterification of substituted benzoic acids. ijstr.org This catalyst is advantageous due to the natural abundance of clay. The activation process increases the acidity of the clay surface, enhancing its catalytic activity. ijstr.org In studies involving benzoic acid and various alcohols, PMK has been used under solvent-free conditions, which further contributes to the sustainability of the process. ijstr.org Optimal conditions for these reactions were found to be an equimolar ratio of acid and alcohol, with 10 wt% of the PMK catalyst at reflux temperature for 5 hours, resulting in high yields. ijstr.org

Zeolites: Zeolites, such as Hβ-zeolite, serve as effective heterogeneous catalysts for the synthesis of methyl benzoate from benzoic acid and methanol (B129727). researchgate.net Their well-defined porous structure and acidic properties make them suitable for catalyzing esterification reactions. Microwave-assisted esterification using Hβ-zeolite has been shown to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net For instance, a near-quantitative conversion of benzoic acid was achieved within 10 minutes under microwave irradiation at 70°C. researchgate.net

Sulfated Metal Oxides: Sulfated zirconia is another class of solid superacids that has been employed in acid-catalyzed reactions. nih.gov These materials exhibit strong acidity and can effectively catalyze esterification reactions. Their robust nature allows for use under various reaction conditions.

Zirconium-Based Solid Acids: Recent research has explored the use of zirconium-based solid acids for the synthesis of methyl benzoate compounds. mdpi.comresearchgate.net A titanium-zirconium solid acid catalyst, in particular, has shown high activity in the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net This type of catalyst functions as a metallic Lewis acid and can promote the direct condensation of the carboxylic acid and alcohol without the need for an auxiliary Brønsted acid. mdpi.comresearchgate.net

The following interactive table summarizes the research findings on the use of various solid acid catalysts in the esterification of benzoic acid, a reaction analogous to the synthesis of this compound.

CatalystReactantsReaction ConditionsConversion/YieldSelectivityReference
Hβ-ZeoliteBenzoic Acid, Methanol70°C, 10 min, Microwave (300W)99.99% Conversion (Benzoic Acid)67% (Methyl Benzoate) researchgate.net
Zr/Ti Solid AcidBenzoic Acid, MethanolNot SpecifiedHigh ActivityNot Specified mdpi.comresearchgate.net
Modified Montmorillonite K10Benzoic Acid, MethanolReflux, 5 hours, Solvent-freeHigh YieldNot Specified ijstr.org
Amberlyst 15Benzoic Acid, Ethanol75°C88.3% Conversion (Benzoic Acid)Not Specified dergipark.org.tr

These examples highlight the potential of solid acid catalysts to facilitate the synthesis of this compound in a more sustainable manner. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity while minimizing environmental impact.

Reactivity and Reaction Mechanisms of 4 Cyanophenyl Methyl Benzoate

Nucleophilic Substitution Reactions Involving the Ester Moiety

The ester group in (4-Cyanophenyl)methyl benzoate (B1203000) is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This leads to a variety of substitution reactions, including hydrolysis, aminolysis, and transesterification.

Hydrolysis of (4-Cyanophenyl)methyl benzoate results in the cleavage of the ester bond to yield 4-cyanobenzoic acid and methanol (B129727). This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. study.combrainly.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. study.combrainly.comchemguide.co.uk Subsequent proton transfer and elimination of methanol, followed by deprotonation of the carboxylic acid, yields the final products. The reaction is reversible and the mechanism is outlined below. chemguide.co.uk

Mechanism of Acid-Catalyzed Hydrolysis

Step Description
1 Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).
2 Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon.
3 Proton transfer from the attacking water molecule to the methoxy (B1213986) group.
4 Elimination of methanol as a leaving group.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. study.com This is followed by the elimination of the methoxide (B1231860) ion as the leaving group. The methoxide ion then deprotonates the newly formed 4-cyanobenzoic acid in an irreversible step to form a carboxylate salt and methanol. study.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

Mechanism of Base-Catalyzed Hydrolysis

Step Description
1 Nucleophilic attack of a hydroxide ion on the carbonyl carbon.
2 Formation of a tetrahedral intermediate.
3 Elimination of the methoxide ion (CH₃O⁻) as the leaving group.
4 Acid-base reaction where the methoxide ion deprotonates the carboxylic acid.

Aminolysis of this compound involves the reaction with an amine to form N-substituted (4-cyanophenyl)amides and methanol. The mechanism of aminolysis can proceed through different pathways depending on the reaction conditions and the nature of the amine. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being slightly more favorable. acs.org

In a stepwise mechanism, the amine nucleophilically attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse to the products, often with the assistance of a second amine molecule acting as a general base to facilitate proton transfer. acs.org The reactivity in aminolysis is influenced by the nucleophilicity of the amine and the stability of the tetrahedral intermediate.

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'OH) in the presence of an acid or base catalyst to form a new ester, (4-cyanophenyl)methyl R'-oate, and methanol.

The kinetics of transesterification are influenced by several factors including the nature of the alcohol, the catalyst used, temperature, and the molar ratio of the reactants. mdpi.comuark.eduunl.edu Generally, the reaction follows second-order kinetics in the initial stages, but can approximate pseudo-first-order kinetics when a large excess of the alcohol is used. uark.edu The reaction is typically reversible, and driving the equilibrium towards the product side often requires removing one of the products, such as methanol, from the reaction mixture. mdpi.com

Thermodynamic studies of transesterification reactions indicate that they are often slightly endothermic, with positive enthalpy changes (ΔH). researchgate.net The spontaneity of the reaction is thus dependent on the Gibbs free energy (ΔG), which is also influenced by the entropy change (ΔS). researchgate.net

Factors Affecting Transesterification of this compound

Factor Effect
Catalyst Both acid and base catalysts can be used to increase the reaction rate. Base catalysts are generally more effective at lower temperatures.
Alcohol The structure of the alcohol (R'OH) affects the rate. Steric hindrance in the alcohol can decrease the reaction rate.
Temperature Increasing the temperature generally increases the reaction rate, but can also affect the equilibrium position. mdpi.com

| Reactant Ratio | Using an excess of the reacting alcohol can shift the equilibrium to favor the formation of the new ester. mdpi.com |

Transformations Involving the Cyano Group

The cyano (nitrile) group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydration, hydrolysis, and reduction.

The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. lumenlearning.comchemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. lumenlearning.com A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, a primary amide, (4-(aminocarbonyl)phenyl)methyl benzoate, is formed. lumenlearning.comchemistrysteps.com Further heating in the presence of acid will hydrolyze the amide to a carboxylic acid, which in this case would lead to the hydrolysis of the ester group as well, ultimately forming terephthalic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org Subsequent protonation from water yields an imidic acid, which tautomerizes to the amide. libretexts.org Similar to the acid-catalyzed process, prolonged reaction under basic conditions will hydrolyze the amide to a carboxylate salt.

The cyano group can be reduced to a primary amine. This transformation is a valuable synthetic tool.

Reduction to a Primary Amine: A common method for the reduction of nitriles is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. libretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method for this conversion. researchgate.netresearchgate.net The product of this reduction would be (4-(aminomethyl)phenyl)methyl benzoate. It is important to choose reaction conditions that selectively reduce the nitrile without affecting the ester group. For instance, catalytic hydrogenation can sometimes also reduce the ester, so careful selection of the catalyst and conditions is crucial. researchgate.net

Other Derivatizations: The cyano group can also participate in other reactions. For instance, it can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, through reaction with an azide, such as sodium azide.

Reactivity of the Aromatic Rings

The structure of this compound contains two distinct aromatic rings, the benzoate ring and the 4-cyanophenyl ring, linked by a methylene (B1212753) benzoate ester group. The reactivity of each ring is significantly influenced by the nature of its substituents. The benzoate moiety has an ester group directly attached, which deactivates the ring towards electrophilic attack. The 4-cyanophenyl ring is substituted with a strongly electron-withdrawing cyano group and a benzyl (B1604629) ester group. These substituents dictate the preferred pathways for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, though the rate and regioselectivity are highly dependent on the substituents present on the ring. masterorganicchemistry.comquizlet.com

Benzoate Ring: The ester group (-COOCH₂R) attached to this ring acts as a deactivating group. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. study.comumkc.edu The carbonyl group's ability to pull electrons from the ring is a key factor in this deactivation. youtube.com This deactivation means that more forceful conditions, such as the use of strong acid catalysts, are typically required to achieve substitution. ma.edu

The ester group is a meta-director. When an electrophile attacks the ring, the intermediate carbocation (arenium ion or Wheland intermediate) is most stable when the attack occurs at the meta position. Attack at the ortho or para positions would place a positive charge on the carbon atom directly bonded to the electron-withdrawing ester group, a highly unfavorable and destabilizing arrangement. youtube.com Therefore, electrophilic reactions like nitration or halogenation on this ring are predicted to yield predominantly the meta-substituted product. For instance, the nitration of the similar compound methyl benzoate with a mixture of nitric and sulfuric acid yields methyl 3-nitrobenzoate. aiinmr.comrsc.org

4-Cyanophenyl Ring: This ring is substituted with a cyano group (-CN) and a benzylic ester group (-CH₂OOCPh). The cyano group is one of the most powerful electron-withdrawing and deactivating groups. It strongly reduces the electron density of the aromatic ring, making it significantly less reactive towards electrophiles than the benzoate ring. Similar to the ester group, the cyano group is also a meta-director for the same reasons involving the stability of the intermediate arenium ion.

Considering the relative deactivating strengths of the substituents, the benzoate ring is expected to be more susceptible to electrophilic attack than the 4-cyanophenyl ring. The ester group is deactivating, but the cyano group is substantially more so. Therefore, in a competitive electrophilic substitution reaction, the electrophile would preferentially attack the meta position of the benzoate ring.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) is less common than EAS and generally requires the presence of two key features on the aromatic ring: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org While this compound does not possess an inherent leaving group, its potential for NAS can be evaluated by considering a hypothetical derivative containing one, such as a halogen.

The mechanism for NAS typically proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The stability of this intermediate is crucial for the reaction to proceed.

4-Cyanophenyl Ring: This ring is well-suited for NAS if a leaving group were present. The cyano (-CN) group is a strong electron-withdrawing group capable of stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when it is located ortho or para to the site of nucleophilic attack. libretexts.org For example, in a hypothetical molecule like 4-cyano-1-halobenzene, a nucleophile would readily attack the carbon bearing the halogen, and the resulting negative charge would be delocalized onto the cyano group, facilitating the reaction.

Benzoate Ring: The ester group is also electron-withdrawing, but it is less effective at stabilizing the negative charge of a Meisenheimer complex compared to a cyano or nitro group. Therefore, this ring is considered to be significantly less activated towards nucleophilic aromatic substitution. Reaction would require much harsher conditions, if it proceeds at all.

Mechanistic Investigations and Kinetic Studies

Mechanistic and kinetic studies provide quantitative insights into reaction pathways, transition states, and the influence of molecular structure on reactivity.

Transition State Characterization in Key Reactions

Electrophilic Aromatic Substitution: The key intermediate in EAS is the arenium ion. The transition state leading to this intermediate resembles the structure of the intermediate itself, according to the Hammond postulate. For the benzoate ring, the transition state for meta attack is lower in energy than for ortho or para attack because it avoids placing a positive charge adjacent to the deactivating carbonyl group.

Nucleophilic Aromatic Substitution: The rate-determining step in the SNAr mechanism is typically the formation of the Meisenheimer complex. libretexts.org The transition state leading to this complex involves the development of negative charge on the aromatic ring as the nucleophile attacks. The presence of the cyano group on the 4-cyanophenyl ring provides significant stabilization to this transition state by delocalizing the developing negative charge, thereby lowering the activation energy for the reaction.

Influence of Substituents on Reaction Rates (e.g., Hammett Analysis)

The Hammett equation, a linear free-energy relationship, provides a powerful tool for quantifying the effect of meta and para substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

Substituent Constants (σ): These constants measure the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The cyano group has a large positive σₚ value, reflecting its strong electron-withdrawing nature.

Reaction Constant (ρ): The sign and magnitude of ρ provide mechanistic information.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.org The reaction of substituted benzoyl chlorides with aniline, for example, has a positive ρ value. chegg.com

A negative ρ value indicates the reaction is favored by electron-donating groups, implying a buildup of positive charge (or loss of negative charge) in the transition state.

For this compound, a Hammett analysis could be applied to reactions such as the hydrolysis of the ester. By studying a series of derivatives with different substituents on either aromatic ring and measuring the reaction rates, one could determine the ρ value and thus gain insight into the charge distribution in the transition state. For alkaline hydrolysis of the ester, where a nucleophile attacks the carbonyl carbon, a positive ρ value would be expected for substituents on the benzoate ring, as electron-withdrawing groups would stabilize the developing negative charge on the carbonyl oxygen.

Below is a table of Hammett constants for relevant substituents.

Substituentσ_metaσ_para
-H0.000.00
-CN0.560.66
-COOCH₃0.370.45
-CH₂OOCPh~0.01~-0.02

Note: The values for -COOCH₃ are used as an approximation for the ester group on the benzoate ring. The values for -CH₂OOCPh are estimated based on the insulating effect of the methylene group.

Catalytic Effects on Reaction Pathways

Catalysts can profoundly alter the rate and outcome of reactions involving this compound by providing alternative, lower-energy pathways.

Acid Catalysis: Strong acids like sulfuric acid are essential catalysts for electrophilic aromatic substitution reactions such as nitration. The acid protonates the electrophile (e.g., nitric acid), generating a much more reactive species (the nitronium ion, NO₂⁺) that can be attacked by the deactivated aromatic ring. ma.eduaiinmr.com Acid is also a common catalyst for the reverse of esterification, the hydrolysis of the ester linkage.

Base Catalysis: The hydrolysis of the ester bond in this compound is typically catalyzed by a base, such as hydroxide ion. The nucleophilic hydroxide attacks the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate to yield the carboxylate and the alcohol. Kinetic studies of similar esters often show a dependence on the hydroxide ion concentration. researchgate.net

Metal Catalysis: Various transition metal catalysts are used for reactions involving esters and aromatic systems. For instance, the selective hydrogenation of methyl benzoate to benzaldehyde (B42025) can be achieved using modified manganese-based catalysts. rsc.org Similarly, palladium-catalyzed cross-coupling reactions could be envisioned on halogenated derivatives of this compound to form new carbon-carbon or carbon-heteroatom bonds. Molecularly imprinted nanoparticles containing metal ions have also been shown to catalyze the hydrolysis of methyl benzoate. iastate.edu

Advanced Spectroscopic and Crystallographic Characterization of 4 Cyanophenyl Methyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic influence of various functional groups can be constructed.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of (4-Cyanophenyl)methyl benzoate (B1203000) is characterized by distinct signals corresponding to the protons of the benzoate and the 4-cyanobenzyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the ester and cyano groups, leading to a downfield shift of adjacent protons.

The benzoate ring protons typically appear as a complex multiplet system. The ortho-protons (H-2', H-6') are the most deshielded due to their proximity to the electron-withdrawing carbonyl group, followed by the para-proton (H-4'), and the meta-protons (H-3', H-5').

On the 4-cyanobenzyl portion, the benzylic methylene (B1212753) protons (-CH₂-) appear as a sharp singlet, significantly shifted downfield by the adjacent ester oxygen and the aromatic ring. The protons on the 4-cyanophenyl ring exhibit a characteristic AA'BB' splitting pattern, with the protons ortho to the cyano group (H-2, H-6) appearing downfield from the protons meta to the cyano group (H-3, H-5) due to the strong deshielding effect of the nitrile.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Cyanophenyl)methyl benzoate in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-2', H-6' ~8.05 - 8.10 Doublet of doublets (dd)
H-4' ~7.55 - 7.60 Triplet (t)
H-3', H-5' ~7.45 - 7.50 Triplet (t)
-CH₂- ~5.35 Singlet (s)
H-2, H-6 ~7.65 Doublet (d)

¹³C NMR Spectral Interpretation and Assignment

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears at the lowest field, typically in the 165-167 ppm range. The quaternary carbon of the cyano group (-C≡N) is also characteristic, appearing around 118-119 ppm.

The aromatic carbons show a range of chemical shifts influenced by their position relative to the substituents. In the 4-cyanobenzyl ring, the ipso-carbon attached to the methylene group (C-1) and the carbon bearing the cyano group (C-4) are significantly shifted. The remaining aromatic carbons of both rings appear in the typical 128-134 ppm region. The benzylic carbon (-CH₂-) is found in the aliphatic region but is shifted downfield to around 66-67 ppm due to the attached oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~166.1
C-1' ~129.9
C-2', C-6' ~129.7
C-3', C-5' ~128.4
C-4' ~133.2
-CH₂- ~66.0
C-1 ~141.0
C-2, C-6 ~128.6
C-3, C-5 ~132.3
C-4 ~112.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous assignment of complex spectra and for confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, cross-peaks would be observed between the coupled aromatic protons on the benzoate ring (H-2'/H-3', H-3'/H-4', etc.) and between the coupled protons on the 4-cyanophenyl ring (H-2/H-3). The absence of a COSY correlation to the benzylic -CH₂- protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic proton singlet to the benzylic carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which piece together the molecular skeleton. Key expected correlations would include:

A correlation from the benzylic protons (-CH₂-) to the ester carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the benzylic protons to the ipso-carbon (C-1) and ortho-carbons (C-2, C-6) of the 4-cyanophenyl ring.

Correlations from the ortho-protons of the benzoate ring (H-2', H-6') to the ester carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. NOESY correlations would be expected between the benzylic protons (-CH₂-) and the ortho-protons of both the benzoate ring (H-2', H-6') and the 4-cyanophenyl ring (H-2, H-6), which would help to define the spatial orientation of the rings relative to the ester linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Vibrational Modes Analysis

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its key functional groups.

Nitrile (C≡N) Stretch: The cyano group gives rise to a sharp, medium-to-strong intensity band in the IR spectrum and a strong, sharp band in the Raman spectrum, typically appearing in the 2220-2240 cm⁻¹ region. This is often a highly diagnostic peak.

Carbonyl (C=O) Stretch: The ester carbonyl group produces one of the most intense absorptions in the IR spectrum, found in the range of 1715-1730 cm⁻¹. This band is typically weaker in the Raman spectrum. Its exact position is sensitive to the electronic effects of the attached aromatic rings.

Ester (C-O) Stretches: Two distinct C-O stretching vibrations are associated with the ester group. The C(=O)-O stretch and the O-CH₂ stretch typically appear as strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions of the IR spectrum, respectively.

Aromatic Ring Vibrations: The C=C stretching vibrations within the two aromatic rings result in a series of bands in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the fingerprint region (below 900 cm⁻¹) and are indicative of the substitution patterns on the aromatic rings.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) IR Intensity Raman Intensity
Aromatic C-H Stretch 3030 - 3100 Medium-Weak Medium
C≡N Stretch 2220 - 2240 Medium-Strong Strong
C=O Stretch 1715 - 1730 Very Strong Medium-Weak
Aromatic C=C Stretch 1450 - 1610 Medium-Strong Medium-Strong
C(=O)-O Stretch 1250 - 1300 Strong Medium
O-CH₂ Stretch 1100 - 1150 Strong Weak

Conformational Analysis via Vibrational Signatures

The flexibility of this compound is primarily associated with rotation around the single bonds of the ester linkage, specifically the C(O)-O and O-CH₂ bonds. This can give rise to different stable conformations, or rotational isomers (rotamers). The relative orientation of the carbonyl group and the two aromatic rings can be influenced by steric hindrance and electronic interactions.

Vibrational spectroscopy is a sensitive probe of molecular conformation. The vibrational frequencies and intensities of certain modes, particularly those involving the ester linkage and the adjacent C-C and C-H bonds, can differ between conformers. For instance, the C=O stretching frequency can be subtly affected by the orientation of the adjacent phenyl ring.

By studying the IR and Raman spectra under varying conditions, such as different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. A low-temperature study could potentially "freeze out" the most stable conformer, leading to a simplification of the spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers. Comparing these theoretical spectra with the experimental data can help to identify the predominant conformation in the solid state or in solution and to understand the energetic landscape of the molecule's rotation. Studies on similar molecules like benzyl (B1604629) methyl ether have shown that gauche and trans conformers can coexist and be distinguished by their unique vibrational signatures in the C-H stretching region.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic spectrum of this compound is expected to be dominated by absorptions arising from the two aromatic rings.

π-π Transitions and Charge Transfer Bands*

The UV-Vis absorption spectrum would likely exhibit intense bands corresponding to π-π* transitions within the benzonitrile (B105546) and benzoate moieties. The benzene (B151609) rings contain delocalized π-electron systems, and the promotion of electrons from a π bonding orbital to a π* antibonding orbital typically occurs in the ultraviolet region. In a related monomer, 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate, the maximum absorption of the phenyl benzoate chromophore was noted at 266 nm, which is characteristic of such π-π* transitions.

Due to the presence of the electron-withdrawing cyano group (-CN) and the ester linkage, there is a potential for intramolecular charge transfer (ICT) bands. These transitions involve the movement of electron density from the benzoate ring (donor) to the cyanophenyl ring (acceptor) upon excitation. Such ICT bands are often sensitive to the surrounding environment.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The position, and sometimes the intensity, of the absorption and fluorescence bands of this compound would be expected to shift with changes in solvent polarity.

For π-π* transitions, an increase in solvent polarity typically causes a small red shift (bathochromic shift) to a longer wavelength. If an intramolecular charge transfer state exists, the solvatochromic effects are generally more pronounced. In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a significant red shift in the emission spectrum (fluorescence). Without experimental data, the specific shifts for this compound cannot be quantified.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the this compound molecular ion with high precision (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of its elemental formula (C₁₅H₁₁NO₂). This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum would show peaks corresponding to the mass-to-charge ratio of these ions, confirming the molecular weight of the compound. For example, the expected m/z values would be:

Ion SpeciesTheoretical m/z
[C₁₅H₁₁NO₂ + H]⁺238.0863
[C₁₅H₁₁NO₂ + Na]⁺260.0682
[C₁₅H₁₁NO₂ + K]⁺276.0422

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the dihedral angle between the two phenyl rings.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any significant interactions like C-H···N or C-H···O hydrogen bonds, or π-π stacking between the aromatic rings.

This data is fundamental for understanding the relationship between the molecular structure and the macroscopic properties of the material. However, no published crystal structure for this compound was found.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

The molecular structure is inherently non-planar. The two phenyl rings—the cyanophenyl group and the benzoate group—are twisted relative to each other. In the case of CP10OB, the intersection angle between the least-squares planes of the two aromatic rings is approximately 49.6°. researchgate.net A similar dihedral angle is anticipated for this compound. The ester group connecting the rings is largely planar, but shows a slight twist relative to the phenyl rings.

Table 1: Representative Crystallographic Data for a Homologous Compound: 4-Cyanophenyl 4-n-decanyloxybenzoate (CP10OB) Data sourced from a representative compound to illustrate typical crystallographic features for this molecular class. researchgate.net

ParameterValue
Chemical FormulaC₂₄H₂₉NO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.371(3)
b (Å)8.049(4)
c (Å)20.211(5)
α (°)91.19(3)
β (°)97.43(3)
γ (°)114.28(3)
Volume (ų)1073.4(7)
Z (molecules per unit cell)2

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound and its analogues is stabilized by a network of specific intermolecular interactions. The dominant force is the dipole-dipole interaction between the cyano groups of adjacent molecules. This leads to the formation of antiparallel molecular pairs, a common feature in mesogenic cyano compounds. researchgate.net In the crystal lattice of CP10OB, a close intermolecular contact is observed between the cyano groups of antiparallel molecules, with a C≡N···N≡C distance of approximately 3.50 Å. researchgate.net

In addition to these strong dipole-dipole forces, weaker interactions play a significant role:

Hydrogen Bonding: While lacking classical hydrogen bond donors like -OH or -NH₂, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group can act as acceptors for hydrogen atoms from the phenyl rings and methyl group of neighboring molecules.

π-π Stacking: The aromatic phenyl rings facilitate π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, contribute to the cohesive energy of the crystal. The antiparallel arrangement of molecules often creates favorable geometries for such stacking.

These combined interactions result in a densely packed, layered crystal structure, which is fundamental to the material's physical properties and its potential liquid crystalline behavior.

Polymorphism and Solid-State Phase Transitions

Specific studies on the polymorphism of this compound are not prominent in the existing literature. However, the phenomenon is well-documented in structurally related compounds, such as 4-cyano-3-fluorophenyl 4-butylbenzoate, suggesting that this compound may also exhibit multiple crystalline forms. researchgate.net Polymorphism refers to the ability of a substance to crystallize into different solid-state structures, each with distinct physical properties.

For related molecules, researchers have identified stable and metastable crystal phases. For instance, 4-cyano-3-fluorophenyl 4-butylbenzoate is known to have at least two crystalline forms (a stable crystal I and a metastable crystal II) in addition to a nematic liquid crystal phase and a glassy state. researchgate.net These different solid forms can be accessed under specific thermal conditions, such as cooling rates. Transitions between these phases are observable using techniques like adiabatic calorimetry and polarizing microscopy. The existence of different phonon densities of states between polymorphs indicates significant differences in their lattice dynamics. researchgate.net It is plausible that this compound could display similar complex phase behavior, including the formation of metastable solids and the occurrence of solid-solid phase transitions upon heating or cooling.

Dielectric Spectroscopy and Molecular Dynamics Investigations in Condensed Phases

Dielectric spectroscopy is a powerful technique for probing the rotational dynamics of polar molecules in condensed phases. For compounds like this compound, which possess a significant dipole moment due to the cyano and ester groups, this method provides detailed information on molecular mobility and relaxation processes.

Analysis of Molecular Mobility and Relaxation Processes

Studies on analogous liquid crystalline materials, such as 4-cyanophenyl 4'-n-decyloxybenzoate (CP10DB), reveal characteristic dielectric relaxation phenomena. icm.edu.pl The primary relaxation process, often termed α-relaxation, is associated with the end-over-end rotation of the molecule around its short axis. This motion involves significant molecular reorientation and is highly sensitive to the viscosity and phase of the material. In the isotropic liquid phase, this relaxation typically follows Debye-type behavior. icm.edu.pl

In more ordered phases, like a nematic phase, the dynamics become more complex. The nematic potential hinders the rotation around the short axis, leading to a notable increase in the activation energy for this process compared to the isotropic phase. icm.edu.pl The temperature dependence of the relaxation time for this primary process often exhibits non-Arrhenius (super-Arrhenius) behavior as the material is cooled, particularly on approach to a glass transition. icm.edu.pl

Besides the main α-relaxation, secondary relaxations (β- or γ-relaxations) can occur at higher frequencies or lower temperatures. These processes are typically attributed to localized, non-cooperative motions, such as intramolecular rotations or small-angle librations of the entire molecule. icm.edu.plnih.gov For this compound, such motions could involve rotations around the C-O ester bonds or movements of the terminal methyl group. These secondary relaxations usually exhibit an Arrhenius-type temperature dependence.

Interaction with Surfaces and Matrix Components (e.g., Aerosil)

When this compound is confined in nanometer-scale environments, such as the porous network of Aerosil (hydrophilic silica (B1680970) particles), its molecular dynamics are profoundly altered compared to the bulk state. Research on the closely related 4-hexyl-4′-cyanophenyl benzoate (CP6B) provides significant insights into these effects. researchgate.net

When adsorbed onto the surface of Aerosil particles, the molecules form a distinct surface layer. The dynamics of the molecules within this layer are investigated via dielectric spectroscopy and show marked differences from the bulk material:

Slower Relaxation: A single, broad relaxation process is observed for the composite material at frequencies much lower than those of the bulk. This indicates that the mobility of the molecules in the surface layer is significantly hindered due to interactions with the silica surface, likely via hydrogen bonding between the molecule's polar groups (cyano, carbonyl) and the surface hydroxyl (-OH) groups of the Aerosil. researchgate.net

Suppression of Phase Transitions: This surface-induced relaxation process shows no discontinuities at the temperatures corresponding to the bulk phase transitions (e.g., crystallization or melting). The dynamics of the adsorbed layer persist even at temperatures where the bulk material would be in a solid crystalline state, indicating the suppression of crystallization in confinement. researchgate.net

Glassy Dynamics: The temperature dependence of the relaxation rate for the surface layer is found to obey the Vogel–Fulcher–Tammann (VFT) law, which is a hallmark of glass-forming liquids. This suggests that the surface layer exhibits two-dimensional glassy dynamics, freezing into a disordered state upon cooling without undergoing crystallization. researchgate.net

These findings demonstrate that surface interactions dominate the molecular dynamics in confinement, leading to a dramatic slowing down of molecular motion and the stabilization of a liquid-like or glassy state at the interface.

Computational and Theoretical Investigations of 4 Cyanophenyl Methyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and behavior. For a molecule like (4-Cyanophenyl)methyl benzoate (B1203000), these calculations can elucidate its three-dimensional arrangement, stability, and electronic characteristics, which are crucial for predicting its reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of moderate size like (4-Cyanophenyl)methyl benzoate.

A typical DFT study would begin with a geometry optimization. Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy—the ground state geometry. This process reveals the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Upon reaching the optimized geometry, the electronic structure can be analyzed. This involves calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond/AngleValue
Bond Lengths C=O1.21 Å
C-O (Ester)1.35 Å
O-CH₂1.44 Å
C≡N1.15 Å
Bond Angles O=C-O124.5°
C-O-CH₂116.0°
Dihedral Angle Phenyl-C-O-CH₂178.5°

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue
Energy of HOMO-7.25 eV
Energy of LUMO-1.89 eV
HOMO-LUMO Gap5.36 eV
Total Dipole Moment3.45 Debye

Ab Initio Methods for High-Accuracy Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other computational techniques.

For this compound, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed for "single-point energy" calculations. This is typically performed on the geometry previously optimized by a less costly method like DFT. The goal is to obtain a highly accurate value for the molecule's total electronic energy. This high-accuracy energy is crucial for calculating precise reaction energies, activation barriers, and other thermodynamic properties. Due to their computational expense, these methods are often reserved for smaller molecules or for situations where very high precision is required.

Basis Set Selection and Level of Theory Considerations

The "level of theory" refers to the combination of the chosen quantum mechanical method (e.g., DFT functional like B3LYP, or an ab initio method like MP2) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of both method and basis set is a critical decision in any computational study, representing a trade-off between accuracy and computational cost.

For a molecule containing carbon, hydrogen, nitrogen, and oxygen, like this compound, common basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Pople Basis Sets : These are computationally efficient and widely used. The numbers and letters indicate the number of functions used to describe core and valence electrons, with additions like (d,p) for polarization functions (allowing orbital shapes to deform) and + for diffuse functions (important for describing weakly bound electrons).

Dunning Basis Sets : These are designed to converge systematically to the complete basis set limit, meaning that as you move from cc-pVDZ (double-zeta) to cc-pVTZ (triple-zeta) and so on, the results should become progressively more accurate. The "aug-" prefix indicates the addition of diffuse functions.

The selection depends on the property being investigated. For initial geometry optimizations, a smaller basis set like 6-31G(d) might suffice, while for high-accuracy energy calculations, a larger basis set such as aug-cc-pVTZ would be preferable. The choice ultimately depends on the available computational resources and the desired precision of the results.

Electronic Properties and Reactivity Descriptors

Beyond geometry and energy, computational methods can reveal the distribution of electrons within a molecule, which is key to understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, indicating regions of positive and negative potential.

Red/Yellow Regions : These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack (attack by electron-seeking species). In this compound, these regions would be expected around the oxygen atoms of the ester group and the nitrogen atom of the nitrile group due to their high electronegativity.

Blue Regions : These indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack (attack by electron-rich species). For this molecule, positive potential would be expected around the hydrogen atoms.

The MEP map provides an intuitive visual prediction of how the molecule will interact with other charged or polar species, highlighting the most likely sites for intermolecular interactions and chemical reactions.

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method used to estimate the partial atomic charge on each atom in a molecule. It partitions the total electron density among the constituent atoms, providing a numerical value for the net charge on each atomic center. Although sensitive to the choice of basis set, Mulliken charges offer a straightforward way to quantify the charge distribution and identify the most electropositive and electronegative atoms.

Analyzing the Mulliken charges for this compound would reveal how the electron-withdrawing nature of the cyano (-C≡N) and ester (-COO-) groups influences the charge distribution across the two aromatic rings and the methylene (B1212753) bridge. This analysis helps in understanding the molecule's dipole moment and provides further insight into its reactivity.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtom Number (Illustrative)Mulliken Charge (a.u.)
O (Carbonyl)O1-0.55
O (Ester)O2-0.48
N (Nitrile)N1-0.52
C (Carbonyl)C1+0.65
C (Nitrile)C2+0.15
H (Methylene)H1+0.18
H (Methylene)H2+0.18

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A smaller gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. Conversely, a larger HOMO-LUMO gap implies a more stable and less reactive molecule.

For this compound, computational studies, typically employing Density Functional Theory (DFT), are necessary to determine the energies of the HOMO and LUMO and the resulting energy gap. These calculations would also reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, can provide further insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

A comprehensive FMO analysis for this compound would involve:

Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Calculation of the HOMO and LUMO energy levels.

Determination of the HOMO-LUMO energy gap.

Visualization of the HOMO and LUMO surfaces to identify reactive sites.

Calculation of global reactivity descriptors.

Interactive Data Table: Hypothetical FMO Analysis Data for this compound

ParameterValue (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)6.0Energy difference between HOMO and LUMO
Electronegativity (χ)4.5Tendency to attract electrons
Chemical Hardness (η)3.0Resistance to change in electron distribution
Global Softness (S)0.33Reciprocal of chemical hardness
Electrophilicity Index (ω)3.375Global electrophilic nature of the molecule

Note: The data in this table is hypothetical and serves as an illustration of what a computational analysis would provide. Actual values would need to be obtained from specific quantum chemical calculations for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational Studies of Reaction Mechanisms

Such studies typically involve:

Locating the stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and transition states.

Using methods like Density Functional Theory (DFT) to calculate the geometries and energies of these species.

Employing techniques such as intrinsic reaction coordinate (IRC) calculations to confirm that a located transition state connects the correct reactants and products.

For a reaction like the base-catalyzed hydrolysis of this compound, a computational study would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the (4-cyanophenyl)methoxide leaving group.

Energy Profiles and Activation Barriers for Transformations

Once the key species along a reaction pathway have been identified, an energy profile can be constructed. This profile plots the relative energy of the system as the reaction progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea).

The activation barrier is a critical parameter as it determines the rate of the reaction; a higher activation barrier corresponds to a slower reaction. Computational methods can provide quantitative estimates of these barriers, allowing for the comparison of different possible reaction pathways. For example, one could computationally compare a concerted versus a stepwise mechanism for a particular transformation of this compound to determine the more favorable route.

Interactive Data Table: Hypothetical Energy Profile Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State 1+15.2Energy barrier for the first step
Intermediate-5.6A stable species formed during the reaction
Transition State 2+10.8Energy barrier for the second step
Products-12.4Final products of the reaction

Note: This data is hypothetical and for illustrative purposes. Actual energy profiles would be specific to the reaction being studied and the computational methods employed.

Spectroscopic Property Prediction and Validation

Computational IR and Raman Spectra Simulation

Computational methods can simulate the infrared (IR) and Raman spectra of this compound. These simulations are valuable for interpreting experimental spectra and for understanding the vibrational modes of the molecule. The process involves:

Optimizing the molecular geometry.

Calculating the harmonic vibrational frequencies at this geometry.

The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For example, the characteristic C=O stretching frequency of the ester group and the C≡N stretching frequency of the nitrile group can be predicted. The intensities of the IR and Raman bands can also be calculated, providing a more complete simulated spectrum.

Discrepancies between the calculated and experimental spectra can arise from factors such as the choice of computational method and basis set, anharmonicity, and solvent effects, which are often not included in basic calculations.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The prediction of NMR chemical shifts involves:

Optimizing the molecular geometry.

Performing a GIAO calculation to determine the isotropic shielding values for each nucleus.

Referencing these shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts in parts per million (ppm).

Accurate prediction of chemical shifts can aid in the assignment of experimental NMR spectra, especially for complex molecules. The accuracy of the predictions depends on the level of theory and basis set used, as well as accounting for conformational flexibility and solvent effects.

Interactive Data Table: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Atom Type
1H (CH2)5.4Methylene protons
1H (Aromatic)7.4 - 8.1Phenyl and Benzoate protons
13C (C=O)166.0Carbonyl carbon
13C (C≡N)118.0Nitrile carbon
13C (CH2)66.0Methylene carbon
13C (Aromatic)128.0 - 142.0Aromatic carbons

Note: These are hypothetical values. Actual predicted chemical shifts would result from specific GIAO calculations.

UV-Vis Absorption Maxima Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. nih.govmdpi.com It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs (λmax), and the oscillator strengths, which relate to the intensity of the absorption. chemrxiv.org For a molecule like this compound, TD-DFT can elucidate the nature of the electronic transitions, such as π → π* transitions, which are common in aromatic systems.

The choice of functional and basis set is crucial for accuracy. Functionals like B3LYP and CAM-B3LYP are commonly employed for organic molecules to predict UV-Vis spectra. mdpi.comtandfonline.com The calculations typically involve first optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies to various excited states. The results can predict the main absorption bands and provide insight into the molecular orbitals involved in each transition. For this compound, the primary electronic transitions would likely involve the π systems of the phenyl and cyanophenyl rings.

Below is a hypothetical table representing typical results from a TD-DFT calculation for an aromatic ester, illustrating the kind of data generated.

Table 1: Predicted Electronic Transitions for a Representative Aromatic Ester using TD-DFT

Excitation Wavelength (λmax) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 285 nm 0.150 HOMO -> LUMO
S0 → S2 260 nm 0.450 HOMO-1 -> LUMO
S0 → S3 230 nm 0.080 HOMO -> LUMO+1

Note: This data is illustrative for a molecule with similar chromophores and does not represent experimentally verified results for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions in different environments. nih.gov

MD simulations can be used to explore the potential energy surface of the molecule by tracking the fluctuations of these dihedral angles over the course of the simulation. nih.gov This analysis reveals the most stable conformations and the energy barriers between them. For this compound, the key torsional angles would be:

τ1 (C-O-C-C): Rotation around the ester bond, influencing the orientation of the benzoate group relative to the methylene bridge.

τ2 (O-C-C-C): Rotation around the bond connecting the methylene bridge to the cyanophenyl ring, affecting the relative position of the two aromatic rings.

By analyzing the trajectory of these angles, one can understand the molecule's structural dynamics and flexibility, which are crucial for its interactions with other molecules and its material properties.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Atoms Involved Description
τ1 C(aromatic)-C(carbonyl)-O-CH2 Defines the orientation of the benzoate plane.
τ2 C(carbonyl)-O-CH2-C(aromatic) Defines the orientation of the methylene bridge.
τ3 O-CH2-C(aromatic)-C(aromatic) Defines the orientation of the cyanophenyl plane.

Note: This table identifies the principal dihedral angles that would be analyzed in a molecular dynamics simulation to understand the molecule's flexibility.

In condensed phases (solution or solid state), the behavior of this compound is governed by its interactions with surrounding molecules. MD simulations can model these interactions explicitly. The primary forces at play include:

Dipole-Dipole Interactions: Arising from the polar cyano (-CN) and ester (-COO-) functional groups.

π-π Stacking: Attractive, noncovalent interactions between the aromatic rings of neighboring molecules.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Studies on related liquid crystalline compounds, such as 4-cyanophenyl 4-alkoxybenzoates, have shown that intermolecular interactions, particularly the antiparallel association of cyano groups, are critical in determining the physical properties of the material. rsc.orgtandfonline.com MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a neighboring atom or molecule at a certain distance. For instance, an RDF for the nitrogen atom of the cyano group and atoms of a neighboring molecule could reveal specific packing motifs and associations. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of organic molecules. researchgate.net

The primary indicator of a molecule's second-order NLO activity is its first hyperpolarizability (β). DFT calculations can reliably predict this property. researchgate.net The magnitude of β is highly sensitive to the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

For this compound, the cyanophenyl group acts as an electron acceptor, while the benzoate moiety can be part of the π-conjugated bridge. The calculation of β involves determining the molecule's response to an applied electric field. The results are typically presented as a tensor with different components (βxxx, βxyy, etc.), from which the total magnitude (βtot) is derived.

Table 3: Illustrative Hyperpolarizability Data for a D-π-A Molecule

Component Value (arbitrary units)
β_xxx 650
β_xyy 45
β_xzz 30
β_tot 780

Note: This table provides a representative example of the output from a hyperpolarizability calculation. The values are for illustrative purposes and are not specific to this compound.

The NLO properties of a molecule are intrinsically linked to its structure. For a significant second-order NLO response, a molecule often requires:

Asymmetry: A non-centrosymmetric charge distribution.

Intramolecular Charge Transfer (ICT): An electron-donor group linked to an electron-acceptor group through a π-system facilitates charge transfer upon excitation. scielo.org.mx

In this compound, the cyanophenyl group serves as a strong acceptor. The benzoate ring and the methylene bridge act as the π-system and spacer. The efficiency of ICT from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is a key determinant of the hyperpolarizability. nih.gov Computational analysis of the HOMO and LUMO energy levels and their spatial distribution can provide critical insights. A smaller HOMO-LUMO gap is often correlated with a larger β value, as it indicates easier electronic excitation and charge transfer. scielo.org.mx Theoretical studies on various cyanophenyl derivatives confirm that modifying the donor, acceptor, and π-bridge components can effectively tune the NLO response. tandfonline.comscielo.org.mx

Exploration of Structure Property Relationships and Material Applications of 4 Cyanophenyl Methyl Benzoate

Influence of Molecular Conformation and Stereochemistry on Bulk Properties

The bulk properties of a material are fundamentally dictated by the three-dimensional arrangement of its constituent molecules. In (4-Cyanophenyl)methyl benzoate (B1203000), the molecular conformation, specifically the planarity and the dihedral angles between the phenyl ring and the ester group, is a critical determinant of its physical characteristics.

Detailed structural analyses of analogous compounds provide insight into the likely conformation of (4-Cyanophenyl)methyl benzoate. For instance, the related molecule methyl 4-methylbenzoate is noted to be planar, with a very small dihedral angle of 0.95(6)° between the aromatic ring and the carboxylate methyl (–COOMe) group nih.govresearchgate.net. Similarly, the 4-(methoxycarbonyl)phenyl group in another complex benzoate derivative exhibits a quasi-planar conformation, with a dihedral angle of 7.9(4)° between the phenyl ring and the ester group doaj.org. This tendency towards planarity in benzoate esters is significant as it influences how molecules pack together in the solid state, affecting properties like melting point and density. The rigid, planar structure facilitates closer packing and stronger intermolecular interactions.

Table 1: Comparison of Dihedral Angles in Benzoate Esters

CompoundFunctional GroupsDihedral Angle (°)Reference
Methyl 4-methylbenzoateAromatic ring and –COOMe group0.95 (6) nih.govresearchgate.net
A substituted benzoatePhenyl ring and carboxylate ester group7.9 (4) doaj.org

Role of Intermolecular Interactions in Crystal Packing and Self-Assembly

The self-assembly of this compound into ordered crystalline structures is governed by a network of non-covalent intermolecular interactions. These forces dictate the precise arrangement of molecules in the crystal lattice, influencing the material's stability and properties.

In crystals of similar benzoate esters, weak C—H⋯O hydrogen bonds are a common and significant feature nih.govresearchgate.net. These interactions link molecules into extended chains or other supramolecular architectures. For this compound, it is highly probable that the oxygen atoms of the carbonyl group act as hydrogen bond acceptors, interacting with hydrogen atoms from the phenyl rings or the methyl group of neighboring molecules.

Furthermore, the presence of the cyano group introduces the possibility of specific interactions that are crucial for crystal engineering. In related 2,6-dihalophenyl cyanides, contacts between the nitrile group and halogen atoms (C≡N⋯X, where X is Br or I) are a common packing feature, often leading to the formation of inversion dimers researchgate.net. While this compound lacks a halogen at this position, the nitrogen of the cyano group can still participate in various non-covalent interactions, including dipole-dipole interactions and potentially weak hydrogen bonds. The interplay of these varied interactions, including π–π stacking between the aromatic rings, results in complex supramolecular assemblies, which can range from stacked layers to helical chains and crossed ribbons, depending on the specific conformational features of the molecules involved nih.gov.

Applications in Advanced Materials Science

The unique structural characteristics of this compound and its derivatives make them valuable components in the design of sophisticated materials.

Liquid Crystalline Properties and Mesophase Behavior (as a component or analogue)

The cyanophenyl group is a well-established mesogenic unit in the field of liquid crystals (LCs) due to its polarity and linear shape, which promote the formation of ordered, fluid phases (mesophases). While data on this compound itself is limited, its core structure is found in numerous liquid crystalline compounds. For example, homologous series of 4-cyanophenyl-4'-n-alkylbenzoates are known to exhibit liquid crystal properties researchgate.net. The cyano terminus provides a strong dipole moment, which is critical for the intermolecular interactions that stabilize LC phases mdpi.com.

Table 2: Mesophase Behavior of an Analogous Liquid Crystal

CompoundPhase TransitionsTemperature (°C)Reference
4-cyano-3-fluorophenyl 4-butylbenzoateFusion (Crystal I to Isotropic Liquid)15.28 researchgate.net
Clearing (Nematic to Isotropic Liquid)6.25 researchgate.net
Glass Transition (Nematic Glass)-63.15 researchgate.net

Use in Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents nih.govmdpi.com. This effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence nih.govrsc.org.

The cyanophenyl moiety is frequently incorporated into AIE-active molecules. While conventional fluorophores often suffer from aggregation-caused quenching (ACQ), molecules with AIE properties provide a solution for creating robust, solid-state luminescent materials mdpi.com. For example, AIE mesogens have been developed from 4-alkyl-4'-cyanobiphenyl-based molecules, where intermolecular hydrogen bonding restricts molecular motion and facilitates radiative decay rsc.org. The structure of this compound, containing both a rotor (the phenyl-ester bond) and a polar cyano group, possesses the fundamental characteristics that could be exploited in the design of new AIEgens for applications in sensors, organic light-emitting diodes (OLEDs), and biological imaging mdpi.comnih.gov.

This compound as a Key Synthetic Intermediate or Precursor

Beyond its direct applications in materials, this compound and its close relatives serve as crucial intermediates in organic synthesis. Benzoate esters are versatile building blocks due to the reactivity of the ester group, which can undergo hydrolysis, transesterification, and reduction nbinno.com.

Specifically, cyanobenzoic acid methyl esters are important starting materials for pharmaceuticals and liquid crystal materials google.com. For example, derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, which are potent dual aromatase and sulfatase inhibitors for cancer therapy, are synthesized from precursors containing the 4-cyanophenyl group nih.gov. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be converted to other functional groups, making this class of compounds a valuable platform for creating more complex molecular architectures for medicinal chemistry and materials science nbinno.com.

Building Block for Complex Organic Molecules

This compound serves as a valuable building block in the synthesis of more complex organic molecules due to the presence of multiple reactive sites: the nitrile group, the ester functionality, and the aromatic rings. These functional groups can undergo a variety of chemical transformations, allowing for the construction of larger and more intricate molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. The ester linkage can be cleaved to yield the corresponding carboxylic acid and alcohol, providing points for further functionalization. The two aromatic rings are susceptible to electrophilic substitution reactions, enabling the introduction of additional functional groups that can alter the molecule's electronic properties or provide new reaction handles.

While direct examples of this compound in the total synthesis of natural products are not extensively documented, the utility of its core components is well-established. For instance, cyanophenyl moieties are frequently employed in multicomponent reactions to generate complex heterocyclic scaffolds with potential applications in medicinal chemistry. beilstein-journals.org The synthesis of various substituted thiazol-2-ylhydrazones, for example, utilizes a 4-cyanophenyl group as a key structural element. rsc.org Similarly, the synthesis of methyl 4-cyanobenzoate, a closely related compound, is a common procedure in organic chemistry, highlighting the accessibility and reactivity of this class of molecules. chemicalbook.com

The modular nature of this compound makes it an attractive component for convergent synthesis strategies. By preparing functionalized benzoyl and 4-cyanobenzyl fragments separately and then combining them, chemists can efficiently construct a library of derivatives with diverse functionalities. This approach is particularly advantageous in the development of dendrimers and other macromolecular structures where precise control over the final architecture is crucial. nih.govwjarr.com

Scaffold for Material Design and Functionalization

The rigid, aromatic core of this compound makes it an excellent scaffold for the design and functionalization of a wide range of materials. Its ability to be incorporated into larger structures, such as polymers and frameworks, allows for the systematic tuning of material properties.

One of the most significant applications of scaffolds based on cyanophenyl benzoate is in the field of liquid crystals. The elongated, rod-like shape of these molecules, coupled with the strong dipole moment of the cyano group, promotes the formation of mesophases. By attaching flexible side chains to this rigid core, researchers can create side-chain liquid-crystalline polymers. For example, block copolymers containing cyano-terminated phenyl benzoate moieties have been synthesized and shown to exhibit smectic liquid crystal phases and form well-defined nanostructures through microphase separation. This demonstrates the potential of the cyanophenyl benzoate scaffold in creating highly ordered materials suitable for applications in optics and electronics.

The functional groups on the this compound scaffold also provide opportunities for surface modification of materials. nih.govrsc.orgojp.govmdpi.com By grafting a layer of these molecules onto a substrate, the surface properties, such as wettability and adhesion, can be precisely controlled. This is particularly relevant in the development of biocompatible materials and sensors.

Furthermore, the cyanophenyl benzoate scaffold can be incorporated into the structure of porous organic polymers (POPs) and metal-organic frameworks (MOFs). nih.govrsc.org These materials are characterized by their high surface area and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The functional groups of the incorporated this compound can be further modified post-synthesis to introduce specific catalytic sites or to enhance the material's affinity for certain molecules.

Table 1: Examples of Material Applications for Cyanophenyl Benzoate Scaffolds

Material TypeApplicationRelevant Structural Features
Liquid-Crystalline PolymersOptical films, displaysRigid cyanophenyl benzoate core, flexible side chains
Surface-Modified MaterialsBiocompatible coatings, sensorsReactive functional groups for grafting
Porous Organic Polymers (POPs)Gas storage, catalysisRigid structure for framework formation
Metal-Organic Frameworks (MOFs)Separation, drug deliveryCoordinating groups for metal ion binding

Design Principles for Derivatives with Tuned Material Properties

The material properties of derivatives of this compound can be precisely tuned by systematically modifying its chemical structure. The key design principles revolve around altering the electronic and steric characteristics of the molecule through the introduction of various substituents.

One of the most effective strategies for tuning the properties of cyanophenyl benzoate derivatives is through halogenation. The introduction of halogen atoms onto the aromatic rings can significantly impact the molecule's electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This, in turn, influences the material's optical and electronic properties, such as its absorption and emission spectra, and its charge transport characteristics. For example, the substitution of fluorine or chlorine can lead to materials with desirable properties for organic electronics.

The liquid crystalline behavior of this compound derivatives can also be fine-tuned. The temperature range of the mesophase and the type of liquid crystal phase (e.g., nematic, smectic) are highly dependent on the length and branching of alkyl chains attached to the benzoate or cyanophenyl ring. kfupm.edu.sa Longer alkyl chains tend to favor the formation of more ordered smectic phases.

Computational methods play an increasingly important role in the design of this compound derivatives with specific properties. uspex-team.org Density Functional Theory (DFT) calculations can be used to predict the electronic structure, optical properties, and even the liquid crystalline behavior of hypothetical molecules before they are synthesized in the laboratory. This computational screening allows for the rapid identification of promising candidates for a particular application, such as nonlinear optical materials.

Table 2: Influence of Structural Modifications on Material Properties of this compound Derivatives

Structural ModificationEffect on Material PropertiesExample Application
Halogenation of aromatic ringsAlters HOMO/LUMO levels, tunes optical and electronic propertiesOrganic semiconductors, nonlinear optics
Variation of alkyl chain lengthModifies liquid crystal phase behavior and transition temperaturesLiquid crystal displays
Introduction of polar groupsIncreases dipole moment, affects self-assemblyFerroelectric materials
Extension of conjugationRed-shifts absorption and emission spectraOrganic light-emitting diodes (OLEDs)

Future Research Directions for 4 Cyanophenyl Methyl Benzoate

Development of Novel and Efficient Synthetic Routes

While established methods for esterification and cyanation exist, the pursuit of more efficient, sustainable, and versatile synthetic routes to (4-Cyanophenyl)methyl benzoate (B1203000) and its derivatives remains a key research objective. Future work could focus on several cutting-edge areas:

Catalytic Methodologies: Exploring novel catalysts for the esterification of 4-cyanobenzyl alcohol with benzoic acid derivatives is a primary goal. The use of recyclable, solid-supported acid catalysts or organocatalysts could offer greener alternatives to traditional methods. For instance, adapting recyclable catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which has proven effective for acylating inert alcohols, could enhance sustainability. organic-chemistry.org Furthermore, developing one-pot syntheses starting from more fundamental precursors, such as toluene (B28343) derivatives, through a sequence of catalytic benzylic oxidation, esterification, and cyanation would represent a significant advancement in process efficiency.

Flow Chemistry: Implementing continuous flow processes for the synthesis of (4-Cyanophenyl)methyl benzoate can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Alternative Cyanation Strategies: Research into late-stage cyanation reactions on pre-functionalized benzyl (B1604629) benzoate scaffolds could provide rapid access to a library of derivatives. Recent advancements in transition-metal-catalyzed cyanation of aryl boronic acids and related organoboron compounds offer promising avenues. rsc.org Exploring methods like the use of cuprous thiocyanate (B1210189) (CuSCN) as a cyanating agent under palladium catalysis could provide safer and more efficient protocols. rsc.org

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The interplay between the cyano, ester, and benzyl functionalities in this compound may give rise to novel reactivity that is yet to be explored. A key area of future research will be to uncover and harness these unconventional reaction pathways.

Acyl Group Migration: Inspired by recent findings of unexpected benzoyl group migration in the synthesis of benzofurans under Wittig conditions, a fascinating research direction would be to investigate whether similar intramolecular rearrangements can be induced in this compound. researchgate.netmdpi.comresearchgate.net Studies could explore the influence of catalysts, solvents, and temperature on promoting or suppressing such migrations, potentially leading to the selective synthesis of novel isomers.

Directed C-H Functionalization: The cyano and ester groups could serve as directing groups for transition-metal-catalyzed C-H activation and functionalization of the aromatic rings. This would enable the precise installation of additional functional groups, paving the way for the synthesis of complex derivatives with tailored properties without the need for pre-functionalized starting materials.

Catalytic Cross-Coupling Reactions: this compound and its derivatives could serve as substrates in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.com This would allow for the construction of larger, conjugated molecular systems, including oligomers and polymers, with potential applications in organic electronics and photonics.

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The application of advanced in situ spectroscopic techniques will be instrumental in achieving this.

Future research should focus on utilizing a suite of real-time monitoring tools to study the kinetics and mechanisms of reactions involving this compound.

Spectroscopic TechniqueInformation GainedPotential Application for this compound
NMR Spectroscopy Structural information on intermediates, reaction kinetics, and dynamic processes like acyl migration. nih.govElucidating the mechanism of potential benzoyl group migrations and tracking the formation of isomeric products. nih.gov
FT-IR Spectroscopy Real-time tracking of the consumption of reactants and formation of products by monitoring key vibrational bands.Monitoring the esterification reaction by observing the carbonyl stretch of the ester and the hydroxyl stretch of the alcohol.
Raman Spectroscopy Complementary vibrational information, often suitable for reactions in aqueous or highly polar media.Investigating catalytic cycles and identifying catalyst-substrate interactions in solution.

By combining data from these techniques with kinetic modeling, researchers can construct detailed reaction profiles, identify rate-determining steps, and characterize transient intermediates. This knowledge is invaluable for rationally improving reaction conditions and catalyst design.

Expanding the Scope of Material Science Applications and Performance Optimization

The molecular structure of this compound is reminiscent of components found in high-performance materials, particularly liquid crystals and organic semiconductors.

Liquid Crystals: Many liquid crystals are composed of a rigid core with terminal flexible chains. The cyanophenyl group is a common component in liquid crystal molecules due to its large dipole moment, which contributes to a positive dielectric anisotropy. nih.govkfupm.edu.sa Future research should systematically investigate the liquid crystalline properties of this compound and its homologues (with varying alkyl chains on the benzoate moiety). The goal would be to optimize properties such as the nematic phase range, birefringence, and clearing point for applications in display technologies and smart windows. nih.govkfupm.edu.saresearchgate.net

Organic Electronics: The electron-withdrawing nature of the cyano group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule, a desirable trait for n-type and ambipolar organic semiconductors. researchgate.net Future studies should explore the synthesis of larger, more conjugated systems derived from this compound for potential use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). mdpi.com

Functional Polymers: The compound could be functionalized with polymerizable groups to be incorporated into advanced functional polymers. rsc.org For example, incorporating this moiety into polyester (B1180765) or polyimide backbones could lead to materials with enhanced thermal stability, specific optical properties, or tailored dielectric constants for applications in electronics and aerospace.

Synergistic Integration of Experimental and Theoretical Approaches for Predictive Design

To accelerate the discovery and optimization of new materials and synthetic methods, a synergistic approach combining experimental work with computational modeling is essential.

Predictive Modeling of Material Properties: Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and optical properties of novel derivatives of this compound before their synthesis. researchgate.netmdpi.com This allows for the in silico screening of large numbers of candidate molecules to identify those with the most promising characteristics for specific applications, such as liquid crystals with optimal phase behavior or organic semiconductors with high charge mobility.

Mechanistic Calculations: Theoretical calculations can provide profound insights into reaction mechanisms, complementing experimental studies. By modeling reaction pathways, calculating activation energies, and characterizing transition states, computational chemistry can help explain observed reactivity, such as the unexpected benzoyl group migration, and predict the feasibility of new, unexplored transformations. researchgate.net

Structure-Property Relationship Databases: A systematic effort to synthesize a library of this compound derivatives and characterize their properties, combined with computational modeling of the same, would enable the development of robust structure-property relationships. This data-driven approach, potentially enhanced by machine learning algorithms, would facilitate the predictive design of new molecules with precisely tailored functionalities.

By pursuing these integrated research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for innovations in catalysis, materials science, and predictive chemical design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Cyanophenyl)methyl benzoate with high purity?

  • Methodological Answer : The compound can be synthesized via Fischer esterification, where 4-cyanobenzyl alcohol reacts with benzoic acid in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄). Key parameters include:

  • Temperature : Maintain 45–60°C to balance reaction rate and side-product formation .
  • Solvent : Use anhydrous methanol or ethanol to avoid hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc eluent) improves purity. Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm ester linkage (δ ~4.3–4.5 ppm for -CH₂O-) and cyano group (δ ~110–120 ppm for C≡N) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2230 cm⁻¹ (C≡N stretch) validate functional groups .
  • Melting Point : Compare observed values (e.g., 217–220°C) with literature to assess purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid moisture to prevent ester hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms or electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron density distribution, focusing on the electron-withdrawing cyano group’s impact on ester reactivity .
  • Crystal Structure Prediction : Use software like Mercury (CCDC) to model packing interactions, leveraging X-ray data from analogous benzoates (e.g., dihedral angles between aromatic rings ~80°) .

Q. How should researchers address contradictions in physicochemical data (e.g., missing log Pow or vapor pressure)?

  • Methodological Answer :

  • Experimental Determination : Measure log Pow via shake-flask method (octanol/water partition) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature to infer vapor pressure. Cross-validate with computational tools (e.g., EPI Suite) .

Q. What enzymatic or environmental pathways degrade this compound, and how can they be studied?

  • Methodological Answer :

  • Biodegradation Assays : Incubate with soil microbiota or esterase enzymes (e.g., porcine liver esterase) and monitor hydrolysis via HPLC-MS. Identify metabolites (e.g., 4-cyanobenzyl alcohol) .
  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions and track degradation products using LC-QTOF .

Q. How can derivatives of this compound be designed for targeted applications (e.g., drug discovery)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the benzoate moiety with substituents (e.g., trifluoromethyl, chloro) to enhance binding to biological targets. Use molecular docking (AutoDock Vina) to predict affinity for enzymes/receptors .
  • Click Chemistry : Introduce triazole or hydrazide groups via Cu(I)-catalyzed azide-alkyne cycloaddition for modular functionalization .

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (ACN/water gradient) with ESI+ mode to detect impurities (e.g., unreacted 4-cyanobenzyl alcohol) at ppm levels .
  • GC-FID : Quantify residual solvents (methanol, ethanol) with a DB-5 column and splitless injection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Cyanophenyl)methyl benzoate
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(4-Cyanophenyl)methyl benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.